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Compound of Interest

Compound Name: Butyl propionate

Cat. No.: B165908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable

analytical technique in the arsenal of chemists for the structural elucidation of organic

molecules. Its ability to provide detailed information about the chemical environment of

individual nuclei makes it particularly well-suited for distinguishing between constitutional

isomers, compounds that share the same molecular formula but differ in the connectivity of

their atoms. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of the

four butyl propionate isomers—butyl propionate, isobutyl propionate, sec-butyl
propionate, and tert-butyl propionate—supported by experimental data and protocols to aid

researchers in their unambiguous identification.

Distinguishing Features in ¹H and ¹³C NMR Spectra
The differentiation of the four butyl propionate isomers hinges on the unique chemical shifts,

signal multiplicities (splitting patterns), and coupling constants observed in their respective ¹H

and ¹³C NMR spectra. These differences arise from the distinct electronic environments of the

protons and carbon atoms in each molecule, a direct consequence of their varied branching

structures.

Butyl Propionate (n-Butyl Propionate): The straight-chain structure of butyl propionate
gives rise to a relatively straightforward NMR spectrum. The ¹H NMR spectrum is characterized

by four distinct signals for the butyl group protons and two for the propionate moiety. The triplet
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corresponding to the protons on the carbon adjacent to the ester oxygen (O-CH₂) is a key

diagnostic signal.

Isobutyl Propionate: The isobutyl group introduces branching, leading to a more complex

splitting pattern in the ¹H NMR spectrum. A characteristic doublet for the two equivalent methyl

groups and a nonet (or multiplet) for the single methine proton are indicative of the isobutyl

fragment.

sec-Butyl Propionate: In sec-butyl propionate, the ester oxygen is attached to a secondary

carbon. This results in a distinct ¹H NMR spectrum featuring a sextet (or multiplet) for the

methine proton of the sec-butyl group, which is coupled to a neighboring methyl triplet and a

methylene quintet (or multiplet).

tert-Butyl Propionate: The high degree of symmetry in the tert-butyl group of tert-butyl
propionate results in a very simple ¹H NMR spectrum. A sharp singlet integrating to nine

protons is the hallmark of the tert-butyl group, making this isomer the most readily identifiable.

Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) and

multiplicities for the four butyl propionate isomers. These values are compiled from various

spectral databases and are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of Butyl Propionate Isomers
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Isomer
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Butyl Propionate O-CH₂- 4.05 t 6.7

-CH₂- 1.63 m

-CH₂- 1.40 m

-CH₃ 0.93 t 7.4

-C(=O)-CH₂- 2.29 q 7.6

-C(=O)-CH₂-CH₃ 1.14 t 7.6

Isobutyl

Propionate
O-CH₂- 3.86 d 6.7

-CH- 1.94 m

-CH(CH₃)₂ 0.93 d 6.7

-C(=O)-CH₂- 2.31 q 7.6

-C(=O)-CH₂-CH₃ 1.15 t 7.6

sec-Butyl

Propionate
O-CH- 4.87 m

-CH₂- 1.59 m

-CH(CH₃)- 1.22 d 6.3

-CH₂-CH₃ 0.89 t 7.5

-C(=O)-CH₂- 2.28 q 7.6

-C(=O)-CH₂-CH₃ 1.14 t 7.6

tert-Butyl

Propionate
-C(CH₃)₃ 1.45 s

-C(=O)-CH₂- 2.24 q 7.6

-C(=O)-CH₂-CH₃ 1.13 t 7.6
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Note: m = multiplet, t = triplet, q = quartet, d = doublet, s = singlet. Coupling constants are

approximate and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Spectral Data of Butyl Propionate Isomers
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Isomer Carbon Assignment Chemical Shift (δ, ppm)

Butyl Propionate C=O 174.5

O-CH₂- 64.2

-CH₂- 30.8

-CH₂- 19.2

-CH₃ 13.7

-C(=O)-CH₂- 27.7

-C(=O)-CH₂-CH₃ 9.1

Isobutyl Propionate C=O 174.6

O-CH₂- 70.7

-CH- 27.8

-CH(CH₃)₂ 19.1

-C(=O)-CH₂- 27.8

-C(=O)-CH₂-CH₃ 9.2

sec-Butyl Propionate C=O 174.2

O-CH- 72.5

-CH₂- 28.9

-CH(CH₃)- 19.4

-CH₂-CH₃ 9.7

-C(=O)-CH₂- 27.8

-C(=O)-CH₂-CH₃ 9.2

tert-Butyl Propionate C=O 173.8

O-C- 80.2

-C(CH₃)₃ 28.3
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-C(=O)-CH₂- 28.0

-C(=O)-CH₂-CH₃ 9.3

Experimental Protocols
Sample Preparation for NMR Analysis of Volatile Esters

A meticulous sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Purity: Ensure the ester sample is of high purity to avoid signals from contaminants.

If necessary, purify the sample by distillation.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and

has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a

common choice for these esters.

Concentration: For ¹H NMR, a concentration of 5-25 mg of the ester in 0.5-0.7 mL of

deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher

concentration of 20-50 mg may be required.[1][2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Sample Filtration: To remove any particulate matter that could affect the magnetic field

homogeneity, filter the final solution through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.

Degassing: For high-resolution experiments, it may be beneficial to degas the sample to

remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can

be achieved by bubbling an inert gas like nitrogen or argon through the sample for several

minutes.

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy of small

organic molecules on a 400 MHz spectrometer. These may need to be optimized depending on
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the specific instrument and sample concentration.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 8 to 16 scans are usually sufficient.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): A range of 10-12 ppm is typically adequate.

¹³C NMR:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments)

to simplify the spectrum to singlets for each carbon.

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): A range of 200-220 ppm is standard.

Visualization of Isomeric Structures and Analytical
Workflow
The structural differences between the isomers and the logical workflow for their differentiation

using NMR data can be visualized using the following diagrams.
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Molecular Structures of Butyl Propionate Isomers
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tert-Butyl Propionate
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Caption: Molecular structures of the four butyl propionate isomers.
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Isomer Identification

Unknown Butyl Propionate Isomer

Acquire ¹H and ¹³C NMR Spectra

Analyze Chemical Shifts, Multiplicities, and Coupling Constants

tert-Butyl Propionate
(9H singlet)

Singlet at ~1.45 ppm (9H)?

Isobutyl Propionate
(6H doublet, 1H multiplet)

Doublet at ~0.93 ppm (6H)?

sec-Butyl Propionate
(1H multiplet, 3H doublet, 2H multiplet, 3H triplet)

Multiplet at ~4.87 ppm (1H)?

Butyl Propionate
(Two 2H multiplets, two 3H triplets)

Triplet at ~4.05 ppm (2H)?

Click to download full resolution via product page

Caption: Workflow for differentiating butyl propionate isomers using ¹H NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b165908#differentiating-butyl-propionate-
isomers-using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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